N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
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Overview
Description
1-(3-bicyclo[2.2.1]heptanyl)-3-[(2,3-dimethoxyphenyl)methylideneamino]thiourea is a monoterpenoid.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide and its derivatives are often synthesized for various structural and molecular analyses. For example, Kas’yan et al. (2009) and Pakhontsu et al. (2014) worked on the synthesis and reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides and coordination compounds with copper and nickel, respectively. These works highlighted the synthesis process, molecular structure, and potential applications in forming complex compounds with metal ions, which could be crucial for catalysis or material science applications (Kas’yan et al., 2009) (Pakhontsu et al., 2014).
Structural Characterization and Surface Analysis
Sivajeyanthi et al. (2017) conducted an in-depth study involving the synthesis, crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis of a compound similar to N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide. Their work revealed insights into the molecular interactions and electronic properties of such compounds, which could be valuable for understanding their reactivity and potential applications in material sciences or pharmaceuticals (Sivajeyanthi et al., 2017).
Exploration of Biological Activities
Studies by Muralisankar et al. (2016) and Pachuta-Stec et al. (2012) explored the biological activities of compounds structurally similar to N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide. They investigated interactions with DNA, protein binding, and the potential anticancer activities against certain cell lines. These studies provide a foundation for understanding the biological relevance and potential therapeutic uses of such compounds (Muralisankar et al., 2016) (Pachuta-Stec et al., 2012).
properties
Product Name |
N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide |
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Molecular Formula |
C17H23N3O2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H23N3O2S/c1-21-15-5-3-4-13(16(15)22-2)10-18-20-17(23)19-14-9-11-6-7-12(14)8-11/h3-5,10-12,14H,6-9H2,1-2H3,(H2,19,20,23)/b18-10+ |
InChI Key |
ZWERSZHUAAXQIO-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=S)NC2CC3CCC2C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=S)NC2CC3CCC2C3 |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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